N-(2,3,4,5,6-pentachlorophenyl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
- Results : New aryl thiazolone–benzenesulfonamides were synthesized and evaluated for anti-proliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7) and normal breast cells (MCF-10A). Compounds 4b–c, 4e, 4g–h showed significant inhibitory effects against both cancer cell lines, with high selectivity (5.5 to 17.5 times) compared to normal cells. Three derivatives (4e, 4g, and 4h) exhibited excellent enzyme inhibition against CA IX, with remarkable selectivity over CA II. Compound 4e induced apoptosis in MDA-MB-231 cells .
- Results : NPBSA facilitates the synthesis of structurally complex compounds via green chemistry methods .
Anticancer Activity via Carbonic Anhydrase IX Inhibition :
Organo-Catalyst for Cyclo-Condensation Reactions
Graphene-Based Magnetic Nanohybrids
Mechanism of Action
Target of Action
N-(perchlorophenyl)benzenesulfonamide, also known as N-(2,3,4,5,6-pentachlorophenyl)benzenesulfonamide, primarily targets carbonic anhydrase IX (CA IX) . CA IX is a type of carbonic anhydrase enzyme that is overexpressed in many solid tumors . The overexpression of CA IX is often associated with changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia .
Mode of Action
The compound acts as an inhibitor of CA IX . By selectively inhibiting CA IX, it can potentially serve as an antiproliferative agent, preventing the growth and spread of cancer cells
Biochemical Pathways
The inhibition of CA IX affects the tumor cells’ metabolism, which typically shifts to anaerobic glycolysis due to tumor hypoxia . This shift in metabolism results in a significant modification in pH . By inhibiting CA IX, the compound can potentially disrupt this metabolic shift, affecting the survival and proliferation of the tumor cells .
Result of Action
The compound’s action results in significant inhibitory effects against cancer cell lines . For instance, certain derivatives of the compound have shown significant inhibitory effects against both the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . Moreover, some derivatives were able to induce apoptosis in MDA-MB-231 cells .
properties
IUPAC Name |
N-(2,3,4,5,6-pentachlorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl5NO2S/c13-7-8(14)10(16)12(11(17)9(7)15)18-21(19,20)6-4-2-1-3-5-6/h1-5,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKOQCQSOBHMGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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